E6 Berbamine

Oncology Leukemia Drug Resistance

E6 Berbamine (CAS 114784-59-7), a p-nitrobenzoate derivative, offers 4.2× greater potency against imatinib-resistant K562 cells vs. natural berbamine. Select for clean α3* nAChR pharmacology without α7 interference. Essential for precise CaM-dependent pathway studies (PDE1A IC₅₀=0.53μM). Patent-validated for flavivirus entry research.

Molecular Formula C44H43N3O9
Molecular Weight 757.8 g/mol
Cat. No. B10763757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE6 Berbamine
Molecular FormulaC44H43N3O9
Molecular Weight757.8 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC
InChIInChI=1S/C44H43N3O9/c1-45-18-16-29-23-37(51-3)39-25-33(29)34(45)20-26-6-13-32(14-7-26)54-38-22-27(8-15-36(38)56-44(48)28-9-11-31(12-10-28)47(49)50)21-35-41-30(17-19-46(35)2)24-40(52-4)42(53-5)43(41)55-39/h6-15,22-25,34-35H,16-21H2,1-5H3
InChIKeyPUAVTDKYTXNVBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E6 Berbamine for Research Procurement: Potency, Selectivity, and Evidence-Based Differentiation


E6 Berbamine (CAS 114784-59-7), chemically designated as berbamine p-nitrobenzoate, is a synthetic, semi-synthetic derivative of the natural bisbenzylisoquinoline alkaloid berbamine . Unlike its parent compound, E6 Berbamine is distinguished by its potent and selective antagonism of calmodulin (CaM), a ubiquitous calcium-binding protein that regulates numerous Ca²⁺-dependent signaling pathways . This compound is specifically characterized as a cell-permeable CaM antagonist that disrupts the activity of key CaM-dependent enzymes, a property that underpins its utility in calcium signaling, oncology, and neuroscience research .

Why E6 Berbamine Cannot Be Substituted by Generic Berbamine or In-Class Analogs: Procurement Risks Explained


Treating berbamine and its analogs as interchangeable chemical probes introduces significant risk of experimental failure due to pronounced structure-activity relationship (SAR) divergence. E6 Berbamine (a p-nitrobenzoate ester derivative) exhibits fundamentally different potency, target selectivity, and mechanism of action compared to natural berbamine and other bisbenzylisoquinoline alkaloids like tetrandrine or hernandezine [1]. Quantitative structure-activity relationship (QSAR) studies confirm that specific chemical modifications on the berbamine scaffold yield orders-of-magnitude differences in anti-leukemia IC₅₀ values [2]. Consequently, substituting E6 Berbamine with a cheaper generic berbamine or an off-target analog in a critical assay—whether for calmodulin inhibition, nAChR antagonism, or cytotoxicity screening—may yield non-reproducible or misleading results .

E6 Berbamine Differentiation Evidence: Quantitative Comparative Data Against Analogs and Benchmarks


Anti-Leukemia Potency: E6 Berbamine vs. Natural Berbamine in Imatinib-Resistant K562 Cells

E6 Berbamine demonstrates significantly enhanced anti-leukemia potency compared to the parent compound berbamine in imatinib-resistant K562 chronic myeloid leukemia cells. While natural berbamine exhibits an IC₅₀ of 8.9 μM at 48 hours in this model, E6 Berbamine achieves an IC₅₀ of 2.13 μM, representing a 4.2-fold improvement in potency . Notably, other optimized berbamine derivatives in the same study achieved even lower IC₅₀ values ranging from 0.36 to 0.55 μM, establishing a clear SAR hierarchy [1]. This quantitative difference underscores the functional impact of the p-nitrobenzoate modification on the berbamine core scaffold for oncology applications.

Oncology Leukemia Drug Resistance

Selective nAChR Antagonism: E6 Berbamine vs. Tetrandrine and Hernandezine at α3* and α7 Subtypes

Among bisbenzylisoquinoline alkaloids, E6 Berbamine exhibits a unique and pharmacologically relevant nAChR subtype selectivity profile that differs markedly from its structural analogs. At the α3* nAChR subtype expressed in PC12 cells, E6 Berbamine demonstrates an IC₅₀ of 5.1 μM, which is more potent than tetrandrine (IC₅₀ = 8.1 μM) and hernandezine (IC₅₀ = 5.8 μM) [1]. Critically, while tetrandrine and hernandezine show nanomolar potency at the α7-nAChR (IC₅₀ = 407.4 nM and 372.2 nM, respectively), E6 Berbamine produces only partial inhibition of α7-nAChR at concentrations up to 30 μM [2]. This functional selectivity—full inhibition of α3* nAChR with minimal activity at α7-nAChR—is a distinct pharmacological signature not shared by closely related compounds.

Neuroscience Ion Channels Nicotinic Receptors

Calmodulin-Dependent Enzyme Inhibition: E6 Berbamine MLCK Binding Affinity and PDE1 Potency

E6 Berbamine functions as a calmodulin (CaM) antagonist by binding to CaM and disrupting its interaction with downstream effector enzymes. The compound inhibits myosin light chain kinase (MLCK), a prototypical CaM-dependent enzyme, with an IC₅₀ of 8 μM and a binding affinity (Kᵢ) of 0.95 μM [1]. It also inhibits phosphodiesterase 1A (PDE1A) with an IC₅₀ of 0.53 μM, indicating broad-spectrum but quantifiable inhibition of CaM-dependent processes [2]. While direct comparative Kᵢ or IC₅₀ data for natural berbamine against these specific enzymes are not consistently reported across the same assay platforms, the documented Kᵢ of 0.95 μM for MLCK provides a quantitative benchmark for researchers to calibrate E6 Berbamine concentrations in CaM-dependent signaling studies .

Calcium Signaling Enzymology Cell Biology

Cell Permeability and Physicochemical Profile: E6 Berbamine as a Cell-Permeable CaM Antagonist

E6 Berbamine is consistently characterized by multiple independent suppliers as a cell-permeable calmodulin antagonist, a property that distinguishes it from certain CaM inhibitors requiring transfection or microinjection for intracellular delivery . Its calculated XLogP3-AA value of 7.6 indicates high lipophilicity, which correlates with its ability to passively diffuse across cell membranes . The compound exhibits limited aqueous solubility but good solubility in DMSO (25 mM) and ethanol (25 mM), enabling preparation of stock solutions for cell culture experiments . While other berbamine derivatives may also possess cell permeability, the consistent vendor specification and published XLogP3-AA value provide verifiable physicochemical benchmarks for E6 Berbamine that facilitate reproducible experimental design.

Chemical Biology Drug Discovery Cell-Based Assays

Antiviral Activity Against Japanese Encephalitis Virus (JEV): E6 Berbamine Patent Evidence

According to patent disclosures (US20220378778A1), E6 Berbamine has been specifically identified among berbamine analogues as exhibiting anti-infection activity against Japanese encephalitis virus (JEV) and Zika virus (ZIKV) [1]. The patent claims that the compound inhibits viral entry by interfering with TPRMLs-mediated endolysosomal trafficking of the low-density lipoprotein receptor (LDLR), a mechanism that is distinct from direct calmodulin antagonism [2]. While natural berbamine also demonstrates antiviral activity against SARS-CoV-2 with an IC₅₀ of approximately 2.35-2.4 μM in Vero E6 cells, the patent literature explicitly distinguishes E6 Berbamine as a structurally distinct analogue with demonstrated efficacy against flaviviruses [3].

Virology Antiviral Flavivirus

E6 Berbamine: High-Impact Research and Industrial Application Scenarios


Oncology: Targeting Imatinib-Resistant Chronic Myeloid Leukemia (CML) in Preclinical Studies

Based on its 4.2-fold greater potency against imatinib-resistant K562 cells compared to natural berbamine (IC₅₀ of 2.13 μM vs. 8.9 μM), E6 Berbamine is the preferred berbamine derivative for preclinical CML research focused on overcoming Bcr-Abl-independent resistance mechanisms [1]. Researchers investigating CaM-dependent survival pathways in leukemia or screening combination therapies with tyrosine kinase inhibitors should prioritize E6 Berbamine over generic berbamine to achieve therapeutically relevant concentrations with reduced off-target effects .

Neuroscience: Dissecting α3* nAChR-Mediated Signaling with Minimal α7 Confounding

E6 Berbamine's unique nAChR selectivity profile—full inhibition of α3* nAChR (IC₅₀ = 5.1 μM) with negligible α7 nAChR activity at concentrations up to 30 μM—makes it an essential tool compound for neuroscientists studying α3-containing nicotinic receptor function [1]. Unlike tetrandrine or hernandezine, which potently inhibit α7 nAChR at nanomolar concentrations, E6 Berbamine enables cleaner pharmacological dissection of α3* nAChR contributions to synaptic transmission, calcium signaling, and neuroprotection without α7-mediated interference .

Calcium Signaling: Calmodulin-Dependent Enzyme Inhibition in Cell Biology

For cell biologists investigating Ca²⁺-calmodulin signaling cascades, E6 Berbamine provides a well-characterized, cell-permeable CaM antagonist with defined binding affinity (Kᵢ = 0.95 μM for MLCK) and enzyme inhibition potencies (PDE1A IC₅₀ = 0.53 μM; MLCK IC₅₀ = 8 μM) [1]. Its verified cell permeability eliminates the need for microinjection or transfection, enabling straightforward addition to cell culture media for studies of CaM-dependent processes including smooth muscle contraction, cytokine processing (e.g., IL-1β cleavage), and aminoglycoside-induced hair cell toxicity protection .

Virology: Flavivirus Entry Mechanism Studies (JEV and ZIKV)

As documented in US Patent 20220378778A1, E6 Berbamine is a patent-identified tool compound for investigating flavivirus entry mechanisms, specifically Japanese encephalitis virus (JEV) and Zika virus (ZIKV) [1]. The compound's reported mechanism involves interference with TPRMLs-mediated endolysosomal trafficking of LDLR, representing a distinct antiviral modality from its CaM antagonism . Virologists studying host-directed antiviral strategies or viral entry pathways should select E6 Berbamine based on this patent-validated application, distinguishing it from natural berbamine whose antiviral documentation primarily centers on SARS-CoV-2.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for E6 Berbamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.